4-[(2,5-Dioxo-1-phenyl-4-imidazolidinylidene)methyl]benzoic acid is a synthetic organic compound that belongs to the class of hydantoins. Hydantoins are a group of heterocyclic compounds containing a 2,4-imidazolidinedione ring system. They are known to exhibit diverse biological activities, making them valuable building blocks in medicinal chemistry and drug discovery. This particular derivative has garnered attention for its potential as a pharmaceutical agent, specifically as a matrix metalloproteinase-13 (MMP-13) inhibitor [ [] ]. MMP-13 is an enzyme implicated in the breakdown of cartilage, and its inhibition is a potential therapeutic strategy for diseases like osteoarthritis.
A detailed synthesis of 4-[(2,5-Dioxo-1-phenyl-4-imidazolidinylidene)methyl]benzoic acid, specifically the ¹⁴C-labeled and ²H-labeled variants, is described in a publication focusing on the MMP-13 inhibitor PD0331179 [ [] ]. The synthesis utilizes [¹⁴C]benzoic acid as the starting material and employs a key step involving a one-pot coupling reaction between an aryl iodide and trialkylsilyl propyne to improve efficiency. While this publication focuses on specific isotopic labeling for research purposes, it provides insights into the general synthetic approach for this compound.
The primary application of 4-[(2,5-Dioxo-1-phenyl-4-imidazolidinylidene)methyl]benzoic acid identified in the provided literature is its investigation as a matrix metalloproteinase-13 (MMP-13) inhibitor, specifically in the context of the compound PD0331179 [ [] ]. This application highlights the compound's potential in developing treatments for diseases involving cartilage degradation, such as osteoarthritis.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2